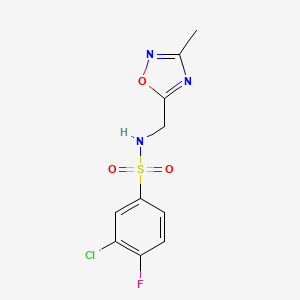![molecular formula C19H13ClFN5OS B2453419 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852373-17-2](/img/structure/B2453419.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is a complex organic compound that contains several functional groups and rings, including a triazole ring, a pyridazine ring, and two phenyl rings .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a triazole ring, a pyridazine ring, and two phenyl rings contribute to this complexity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of its functional groups. For instance, the triazole ring is known to participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature .Scientific Research Applications
Synthesis and Biological Assessment
- Fused Heterocyclic 1,2,4-Triazoles: Compounds bearing [1,2,4]triazolo[4,3-b]pyridazine moiety, similar to the queried chemical, have been extensively studied for their biological properties. A method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed, showcasing the diversity and potential of these compounds in pharmacological applications (Karpina et al., 2019).
Antiproliferative Activities and Toxicity Reduction
- Modification of Acetamide Group: The modification of the acetamide group in triazolo[4,3-b]pyridazine derivatives has shown significant anticancer effects and reduced toxicity, indicating the potential for these compounds in cancer treatment (Wang et al., 2015).
Structural Analysis and Pharmaceutical Importance
- Structural Elucidation: The structural analysis of pyridazine analogs, closely related to the queried chemical, reveals their significance in medicinal chemistry. These compounds have been synthesized and characterized, providing insights into their potential pharmaceutical applications (Sallam et al., 2021).
Antioxidant and Anticancer Properties
- Triazolo-thiadiazoles: Derivatives of triazolo-thiadiazoles, which are structurally similar to the chemical , have shown potent antioxidant and anticancer activities, particularly against HepG2 cells, suggesting their therapeutic potential (Sunil et al., 2010).
Cytotoxic Activities
- Cytotoxic Activity of Triazolo[4,3-b]pyridazines: Research has shown that triazolo[4,3-b]pyridazine derivatives exhibit cytotoxic activity against various cancer cell lines, reinforcing their potential as anticancer agents (Mamta et al., 2019).
Future Directions
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-13-7-5-12(6-8-13)19-24-23-16-9-10-18(25-26(16)19)28-11-17(27)22-15-4-2-1-3-14(15)21/h1-10H,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSOGHMNPIATHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

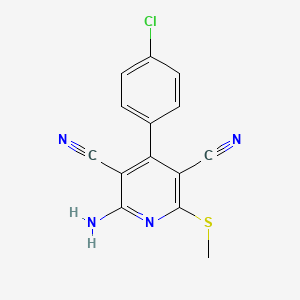
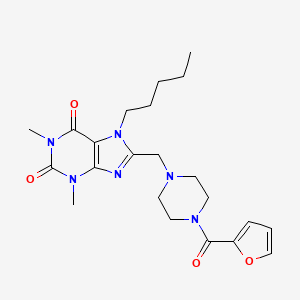
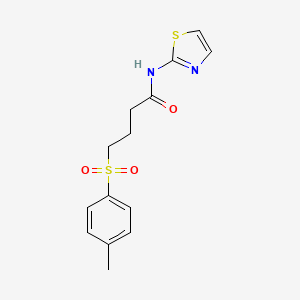
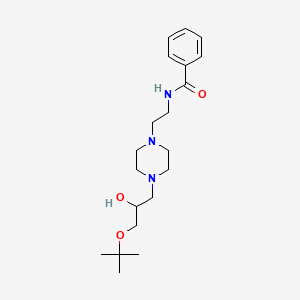
methanone](/img/structure/B2453345.png)

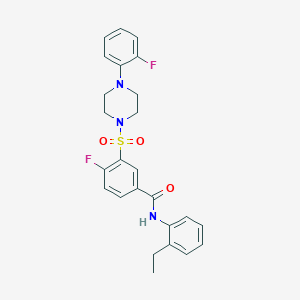

![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)
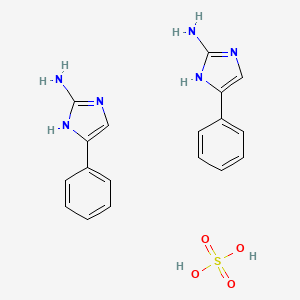
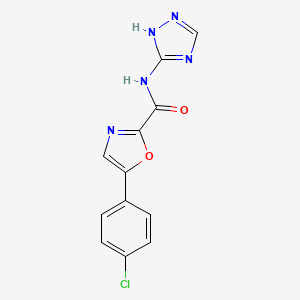
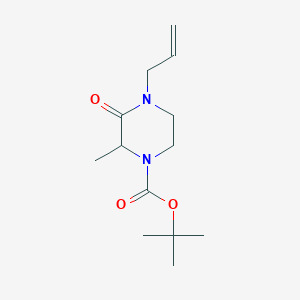
![2-(3-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]acetamide](/img/structure/B2453357.png)
